molecular formula C16H21N3S2 B292785 2-(allylsulfanyl)-N-ethyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

2-(allylsulfanyl)-N-ethyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

Cat. No. B292785
M. Wt: 319.5 g/mol
InChI Key: KWVMMBYFOKSQSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(allylsulfanyl)-N-ethyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine, also known as ABTP, is a novel compound that has gained attention in the scientific community due to its potential use in various research applications. ABTP is a benzothieno[2,3-d]pyrimidine derivative that has been synthesized using a variety of methods.

Mechanism of Action

2-(allylsulfanyl)-N-ethyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine acts as a competitive inhibitor of CK2 by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets and disrupts cell signaling pathways. 2-(allylsulfanyl)-N-ethyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine has been shown to have a high degree of selectivity for CK2, with little to no effect on other kinases.
Biochemical and Physiological Effects:
2-(allylsulfanyl)-N-ethyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-(allylsulfanyl)-N-ethyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine inhibits the growth of cancer cells and induces apoptosis. 2-(allylsulfanyl)-N-ethyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. In vivo studies have shown that 2-(allylsulfanyl)-N-ethyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine reduces tumor growth in mouse models of cancer.

Advantages and Limitations for Lab Experiments

2-(allylsulfanyl)-N-ethyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine has several advantages for use in lab experiments. It is a potent and selective inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in cell signaling pathways. 2-(allylsulfanyl)-N-ethyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine is also relatively easy to synthesize and has a high degree of stability. However, there are some limitations to the use of 2-(allylsulfanyl)-N-ethyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine in lab experiments. It has a relatively short half-life, which means that it must be administered frequently to maintain its inhibitory effects. 2-(allylsulfanyl)-N-ethyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine is also highly insoluble in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 2-(allylsulfanyl)-N-ethyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine. One potential direction is the development of more potent and selective inhibitors of CK2. Another direction is the investigation of the role of CK2 in other disease states, such as neurodegenerative disorders. Additionally, the development of new methods for the administration of 2-(allylsulfanyl)-N-ethyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine in vivo could improve its efficacy as a potential cancer treatment. Finally, the investigation of the effects of 2-(allylsulfanyl)-N-ethyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine on other cellular processes could lead to the discovery of new therapeutic targets.

Synthesis Methods

2-(allylsulfanyl)-N-ethyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine has been synthesized using a variety of methods. One such method involves the condensation of 2-amino-6-methylbenzothiazole with ethyl 2-bromoacetate in the presence of potassium carbonate to yield 2-ethylthio-6-methylbenzothiazole. This compound is then reacted with allyl bromide in the presence of sodium hydride to yield 2-(allylsulfanyl)-6-methylbenzothiazole. The final step involves the reaction of 2-(allylsulfanyl)-6-methylbenzothiazole with 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-one in the presence of potassium carbonate to yield 2-(allylsulfanyl)-N-ethyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine.

Scientific Research Applications

2-(allylsulfanyl)-N-ethyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine has been shown to have potential use in various research applications. One such application is in the study of the role of protein kinase CK2 in cell signaling pathways. 2-(allylsulfanyl)-N-ethyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine has been shown to be a potent and selective inhibitor of CK2, which plays a critical role in the regulation of cell growth, differentiation, and apoptosis. 2-(allylsulfanyl)-N-ethyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine has also been shown to have potential use in the treatment of cancer, as CK2 is overexpressed in many types of cancer cells.

properties

Molecular Formula

C16H21N3S2

Molecular Weight

319.5 g/mol

IUPAC Name

N-ethyl-7-methyl-2-prop-2-enylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C16H21N3S2/c1-4-8-20-16-18-14(17-5-2)13-11-7-6-10(3)9-12(11)21-15(13)19-16/h4,10H,1,5-9H2,2-3H3,(H,17,18,19)

InChI Key

KWVMMBYFOKSQSF-UHFFFAOYSA-N

SMILES

CCNC1=C2C3=C(CC(CC3)C)SC2=NC(=N1)SCC=C

Canonical SMILES

CCNC1=C2C3=C(CC(CC3)C)SC2=NC(=N1)SCC=C

Origin of Product

United States

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